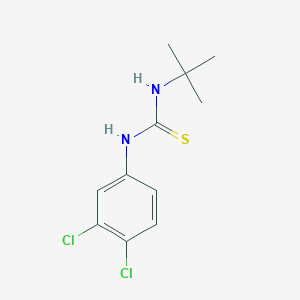
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as DMXB-A, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have beneficial effects in a range of neurological and inflammatory conditions. In
科学研究应用
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been studied extensively in preclinical models for its potential therapeutic effects in a range of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. Studies have shown that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of inflammatory bowel disease, and improve symptoms in models of schizophrenia.
作用机制
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide acts as an agonist at the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune system. Activation of this receptor has been shown to have anti-inflammatory effects, improve cognitive function, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to modulate the release of other neurotransmitters, including dopamine and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, it is important to note that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has a relatively short half-life and can be rapidly metabolized, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of interest is the exploration of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide as a potential therapeutic agent in other conditions, such as multiple sclerosis and depression. Additionally, further research is needed to better understand the mechanisms underlying the effects of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide on neurotransmitter release and inflammation.
合成方法
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with 3-pyridinecarboxylic acid to form the corresponding amide, which is then oxidized to the ketone using manganese dioxide. The final product is obtained through a reaction between the ketone and 1,4-diaminobutane.
属性
IUPAC Name |
4-(2,5-dimethylphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-13(2)15(10-12)16(20)7-8-17(21)19-14-4-3-9-18-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCTCHBUJUVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)



